Komeen
Overview
Description
Komeen is a coordination complex formed by copper ions and ethylenediamine ligands. This compound is known for its stability and is often used in various chemical processes due to its unique properties. The molecular formula of this compound is Cu(H₂NCH₂CH₂NH₂)₂(OH)₂, and it is typically found in a dark blue liquid form .
Scientific Research Applications
Komeen has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including electrochemical reduction processes.
Biology: The compound is used to study the cation exchange capacity of clays and other materials.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the field of cancer treatment.
Mechanism of Action
Target of Action
Komeen, also known as Bis(ethylenediamine)copper dihydroxide, is a stable complex formed by copper (Cu) ions with ethylenediamine . The primary targets of this compound are the clay materials, where it is used to evaluate the cation exchange capacity (CEC) by copper absorption .
Mode of Action
This compound interacts with its targets, the clay materials, by copper absorption. This interaction allows for the evaluation of the cation exchange capacity (CEC) of the clay materials . The copper ions in the this compound complex play a crucial role in this interaction.
Biochemical Pathways
It is known that this compound can be used to modify polyoxoniobate, a class of polyoxometalates (poms) that finds potential application in photocatalytic h2 production . This suggests that this compound may have an impact on the biochemical pathways related to photocatalysis.
Pharmacokinetics
Given its use in evaluating the cation exchange capacity of clay materials, it can be inferred that the compound has a high affinity for clay materials and can be absorbed by them
Result of Action
The primary result of this compound’s action is the ability to evaluate the cation exchange capacity of clay materials This is achieved through the absorption of copper ions by the clay materials
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of clay materials in the environment is necessary for this compound to perform its primary function of evaluating cation exchange capacity . Other environmental factors that could potentially influence this compound’s action include temperature, pH, and the presence of other chemical compounds.
Safety and Hazards
Bis(ethylenediamine)copper(II) hydroxide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Bis(ethylenediamine)copper(II) hydroxide has potential applications in various fields. It has been used to evaluate the cation exchange capacity (CEC) of clays by copper absorption . It may also be used to modify polyoxoniobate, which is a class of polyoxometalates (POMs) that finds potential application in photocatalytic H2 production .
Biochemical Analysis
Biochemical Properties
The role of Komeen in biochemical reactions is significant. It forms a stable complex with copper (Cu) ions and ethylenediamine
Cellular Effects
It is known that copper, a component of this compound, plays a crucial role in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a copper complex, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Komeen can be synthesized by reacting copper(II) sulfate with ethylenediamine in an aqueous solution. The reaction typically involves the following steps:
- Dissolve copper(II) sulfate in water to form a clear blue solution.
- Add ethylenediamine to the solution while stirring continuously.
- Adjust the pH of the solution to around 9-10 using sodium hydroxide.
- The reaction mixture is then heated to around 60-70°C for several hours.
- The resulting product is filtered and washed with water to remove any impurities.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and pH adjustment helps in maintaining consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Komeen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
Oxidation: Copper(III) complexes with different ligands.
Reduction: Copper(I) complexes with ethylenediamine or other ligands.
Substitution: New coordination complexes with substituted ligands.
Comparison with Similar Compounds
Similar Compounds
- Copper(II) ethylenediamine complex
- Copper(II) hydroxide
- Copper(II) sulfate
Uniqueness
Komeen is unique due to its stability and versatility in various chemical reactions. Unlike other copper complexes, it can undergo multiple types of reactions, including oxidation, reduction, and substitution, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
copper;ethane-1,2-diamine;dihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATCRQGYOIZIHC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H18CuN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52769-67-2 (Parent), 14552-35-3 (dihydroxide) | |
Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Komeen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301014409 | |
Record name | Bis(ethylenediamine)copper dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen). | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
212 °F at 760 mmHg (approx.) (USCG, 1999) | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
greater than 1.1 at 68 °F (est.) (USCG, 1999) | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
14552-35-3, 52769-67-2 | |
Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/485 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Komeen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(ethylenediamine)copper dihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(ethylenediamine)copper dihydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethylenediamine copper(II) hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Komeen and how does its application impact the environment?
A1: While the exact mechanism of action of this compound isn't fully detailed in the provided research, it is understood to function as a contact herbicide, primarily targeting aquatic weeds like Hydrilla (Hydrilla verticillata) []. Field studies indicate that this compound's copper component is rapidly absorbed by plants and organic matter in the water, ultimately becoming incorporated into bottom detritus []. This suggests a potential for bioaccumulation, warranting further investigation into long-term ecological impacts.
Q2: What is the comparative toxicity of this compound to other copper-based herbicides?
A2: The acute toxicity (96-h LC50) of this compound to immature apple snails was determined to be 24 μg/L []. This was comparable to the toxicity of another copper-based herbicide, Cutrine-Plus, which had a 96-h LC50 of 22 μg/L []. This suggests that different formulations of copper-based herbicides might exhibit similar toxicity profiles in certain organisms, emphasizing the importance of careful risk assessments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.